Methyl 2-acetyl-5-bromo-4-chlorobenzoate
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Overview
Description
Methyl 2-acetyl-5-bromo-4-chlorobenzoate is an organic compound with the molecular formula C10H8BrClO3. It is a derivative of benzoic acid, featuring bromine, chlorine, and acetyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetyl-5-bromo-4-chlorobenzoate typically involves the following steps:
Bromination: Introduction of the bromine atom into the aromatic ring.
Chlorination: Introduction of the chlorine atom.
Acetylation: Introduction of the acetyl group.
Esterification: Formation of the methyl ester.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3). Chlorination can be performed using chlorine (Cl2) with a catalyst such as iron(III) chloride (FeCl3). Acetylation typically involves acetic anhydride (CH3CO)2O and a catalyst like aluminum chloride (AlCl3). Finally, esterification can be carried out using methanol (CH3OH) and a strong acid like sulfuric acid (H2SO4) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetyl-5-bromo-4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Reduction Reactions: The acetyl group can be reduced to an alcohol.
Oxidation Reactions: The methyl ester can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 2-acetyl-5-bromo-4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-acetyl-5-bromo-4-chlorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine, chlorine, and acetyl groups can influence its reactivity and interactions with molecular targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-chlorobenzoate: Lacks the acetyl group, making it less reactive in certain contexts.
Methyl 3-bromo-4-methoxybenzoate: Contains a methoxy group instead of chlorine and acetyl groups, leading to different reactivity and applications
Uniqueness
This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C10H8BrClO3 |
---|---|
Molecular Weight |
291.52 g/mol |
IUPAC Name |
methyl 2-acetyl-5-bromo-4-chlorobenzoate |
InChI |
InChI=1S/C10H8BrClO3/c1-5(13)6-4-9(12)8(11)3-7(6)10(14)15-2/h3-4H,1-2H3 |
InChI Key |
FSKHQBGUUVAOLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1C(=O)OC)Br)Cl |
Origin of Product |
United States |
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